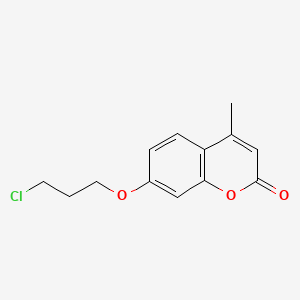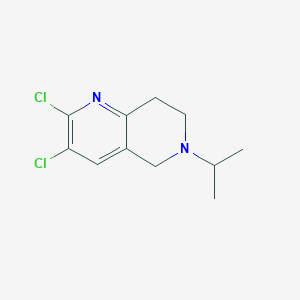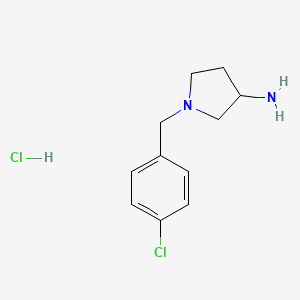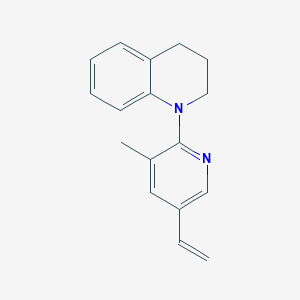![molecular formula C14H22O2Si B11865080 1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one CAS No. 60385-50-4](/img/structure/B11865080.png)
1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((Triethylsilyl)oxy)phenyl)ethanone is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-((Triethylsilyl)oxy)phenyl)ethanone can be synthesized through several methods. One common approach involves the silylation of 2-hydroxyacetophenone using triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the silylating agent reacting with the hydroxyl group to form the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(2-((Triethylsilyl)oxy)phenyl)ethanone may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-((Triethylsilyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic or ketonic derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Phenolic or ketonic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Wissenschaftliche Forschungsanwendungen
1-(2-((Triethylsilyl)oxy)phenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: It may be utilized in the study of enzyme-catalyzed reactions or as a probe in biochemical assays.
Medicinal Chemistry: The compound’s derivatives could be explored for potential therapeutic applications, including as inhibitors or activators of specific biological pathways.
Wirkmechanismus
The mechanism of action of 1-(2-((Triethylsilyl)oxy)phenyl)ethanone involves its interaction with various molecular targets. The triethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The phenyl ring and ethanone moiety can participate in various chemical reactions, influencing the compound’s reactivity and interaction with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
- 1-(2,4-Bis((trimethylsilyl)oxy)phenyl)ethanone
- 1-(2,6-Bis((trimethylsilyl)oxy)phenyl)ethanone
- 1-Phenyl-1-(trimethylsilyloxy)ethylene
Uniqueness: 1-(2-((Triethylsilyl)oxy)phenyl)ethanone is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties compared to its trimethylsilyl analogs. The larger size and increased steric hindrance of the triethylsilyl group can influence the compound’s reactivity and selectivity in chemical reactions.
Eigenschaften
CAS-Nummer |
60385-50-4 |
|---|---|
Molekularformel |
C14H22O2Si |
Molekulargewicht |
250.41 g/mol |
IUPAC-Name |
1-(2-triethylsilyloxyphenyl)ethanone |
InChI |
InChI=1S/C14H22O2Si/c1-5-17(6-2,7-3)16-14-11-9-8-10-13(14)12(4)15/h8-11H,5-7H2,1-4H3 |
InChI-Schlüssel |
SOWIRQPYMVFOKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OC1=CC=CC=C1C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-ol](/img/structure/B11864998.png)


![2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid](/img/structure/B11865020.png)






![Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate](/img/structure/B11865073.png)


![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11865091.png)
